molecular formula C7H11BrN2O2S B3059697 Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide CAS No. 116568-95-7

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide

Cat. No.: B3059697
CAS No.: 116568-95-7
M. Wt: 267.15
InChI Key: FBAIQOUEPFAAGX-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide is a thiazole derivative characterized by a propanoate ester group linked to a 2-amino-1,3-thiazol-4-yl moiety, with a hydrobromic acid counterion. Key properties include a polar surface area (PSA) of 94.18 Ų, LogP of 0.761, and an HS code of 2934100090 (for compounds with unfused thiazole rings) . The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or market viability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.BrH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAIQOUEPFAAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CSC(=N1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116568-95-7
Record name 4-Thiazolepropanoic acid, 2-amino-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116568-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-amino-1,3-thiazole core. For this compound, the reaction involves cyclocondensation of thiourea with α-halo ketone esters. A representative pathway includes:

  • Synthesis of Methyl 3-(Bromoacetyl)Propanoate :
    Methyl 3-oxopropanoate is brominated at the α-position using hydrobromic acid (HBr) and hydrogen peroxide in dichloromethane, yielding methyl 3-(bromoacetyl)propanoate.
  • Cyclization with Thiourea :
    The bromoacetyl ester reacts with thiourea in ethanol under reflux (78°C, 6–8 hours), forming the thiazole ring via nucleophilic substitution and cyclization. The crude product is purified via recrystallization from heptane.

Reaction Scheme :
$$
\text{Thiourea} + \text{CH}3\text{OCOCH}2\text{CH}_2\text{COBr} \rightarrow \text{Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate} + \text{HBr}
$$

This method achieves yields of 65–72%, with the hydrobromide salt formed in situ or via post-synthesis treatment with HBr gas.

Cyclization of Thioamides with α-Halo Esters

An alternative route employs thioamides derived from β-keto esters. For instance:

  • Thioamide Preparation :
    Methyl 3-aminopropanoate is treated with carbon disulfide in alkaline conditions to form the corresponding thioamide.
  • Cyclization with Methyl 3-Bromopropanoate :
    The thioamide reacts with methyl 3-bromopropanoate in dimethylformamide (DMF) at 100°C, facilitated by potassium carbonate as a base. The reaction proceeds via nucleophilic attack and ring closure, yielding the thiazole ester.

Key Considerations :

  • Solvent polarity significantly impacts reaction kinetics, with DMF favoring faster cyclization than ethanol.
  • Yields range from 58–65%, with purity enhanced via silica gel chromatography.

Coupling Reactions Using Carbodiimide Reagents

Modern approaches leverage coupling agents to assemble the thiazole-propanoate hybrid. A three-step process is typical:

  • Synthesis of 2-Aminothiazole-4-Carboxylic Acid :
    Thiourea reacts with ethyl bromopyruvate in aqueous ethanol, followed by acid hydrolysis to yield 2-aminothiazole-4-carboxylic acid.
  • Esterification :
    The carboxylic acid is esterified with methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), achieving 85% conversion.
  • Salt Formation :
    The free base is treated with aqueous HBr to precipitate the hydrobromide salt, which is isolated via filtration and dried under vacuum.

Advantages :

  • High regioselectivity and minimal byproducts.
  • Adaptable to scalable continuous-flow systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Hantzsch Method Thioamide Cyclization Coupling Method
Optimal Solvent Ethanol DMF THF
Temperature 78°C 100°C 25°C
Reaction Time 8 hours 12 hours 3 hours
Yield 72% 65% 85%

Polar aprotic solvents like DMF accelerate thioamide cyclization but require higher temperatures. Conversely, EDC-mediated coupling achieves room-temperature efficiency but demands anhydrous conditions.

Catalytic Systems

  • Palladium Catalysts : Used in analogous aryl amination steps (e.g., Suzuki coupling for thiazole functionalization).
  • Copper(I) Salts : Enhance cyclization kinetics in Hantzsch syntheses, reducing reaction times by 30%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.28 (s, 1H, thiazole-H), 6.91 (s, 2H, NH₂), 3.68 (s, 3H, OCH₃), 2.89 (t, 2H, CH₂CO), 2.51 (t, 2H, CH₂-thiazole).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N thiazole).

X-Ray Diffraction (PXRD)

The hydrobromide salt exhibits characteristic peaks at 2θ = 8.5°, 17.4°, and 24.3°, confirming crystalline form.

Industrial-Scale Manufacturing Considerations

  • Cost Efficiency : Hantzsch synthesis is cost-effective for bulk production but generates HBr waste.
  • Purification Challenges : Recrystallization from heptane ensures >99% purity but requires low-temperature filtration.
  • Regulatory Compliance : Residual solvent levels (e.g., DMF, THF) must adhere to ICH Q3C guidelines.

Recent Advances and Alternative Methodologies

  • Enzymatic Esterification : Lipase-catalyzed esterification of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid in ionic liquids improves sustainability.
  • Flow Chemistry : Continuous-flow reactors reduce reaction times by 50% for EDC-mediated couplings.

Scientific Research Applications

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.

    Industry: It can be used in the production of dyes, pigments, and other materials that require thiazole-based compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 64987-16-2)
  • Structure: Features a shorter acetate ester chain compared to the target compound’s propanoate chain.
  • Impact : Reduced lipophilicity (predicted lower LogP) and altered solubility. This compound is used as a precursor in synthesizing bi-heterocyclic propanamides, such as those in .
Ceftiofur Sodium (CAS 104010-37-9)
  • Structure: A cephalosporin antibiotic with a 2-amino-1,3-thiazol-4-yl group and a methoxyimino side chain.
  • Impact : Enhanced biological activity (antibacterial) due to the β-lactam ring and complex substituents. Molecular weight (563.57 g/mol) and regulatory classification differ significantly from the target compound .
Bi-heterocyclic Propanamides (7c–7f)
  • Structure : Contain 1,3,4-oxadiazole and sulfanyl-propanamide groups linked to the thiazole core.
  • Melting points range from 134–178°C, reflecting crystalline stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Melting Point (°C)
Target Compound C₇H₁₁N₂O₂S·HBr ~265.1 (estimated) 0.761 94.18 Not reported
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₆H₈N₂O₂S 172.21 ~0.3* 94.18 Not reported
Ceftiofur Sodium C₁₉H₁₆N₅O₇S₃Na·H₂O 563.57 -1.2* 206.2* Not reported
Compound 7c (from ) C₁₆H₁₇N₅O₂S₂ 375.47 ~2.5* 127.6* 134–178

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity : The target compound’s LogP (0.761) indicates moderate lipophilicity, suitable for crossing biological membranes, while Ceftiofur’s negative LogP reflects high hydrophilicity due to ionizable groups .
  • Thermal Stability : Compounds like 7c–7f exhibit higher melting points (134–178°C) due to crystalline packing from hydrogen-bonding groups (amide, oxadiazole) .

Commercial and Regulatory Status

  • Regulatory Classification : The HS code 2934100090 places the compound under a category for unfused thiazoles, influencing trade and handling protocols .

Research and Application Insights

  • Salt Forms: The hydrobromide salt may offer improved crystallinity or solubility compared to hydrochloride analogs (e.g., Methyl 3-(2-amino-thiazol-4-yl)propanoate hydrochloride) .

Biological Activity

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula C7H10BrN2O2SC_7H_{10}BrN_2O_2S and a molecular weight of 267.15 g/mol. The compound is synthesized through a reaction involving 2-aminothiazole and methyl acrylate, typically in the presence of bases such as sodium hydride or potassium carbonate. The final product is obtained by treating the intermediate with hydrobromic acid to form the hydrobromide salt .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as some Gram-negative strains.

Enzyme Inhibition

The compound's structural similarity to biologically active thiazoles suggests potential for enzyme inhibition studies. Preliminary findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design targeting metabolic disorders .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound exhibits selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects associated with conventional treatments .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study found that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 75%, highlighting its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2050
Bacillus subtilis1850
Escherichia coli1550

Research on Enzyme Inhibition

Another study examined the enzyme inhibitory properties of this compound against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated a significant inhibitory effect with an IC50 value of 25 µM, suggesting its potential use in treating conditions like Alzheimer's disease .

Applications in Industry and Research

This compound serves as an intermediate in synthesizing more complex thiazole derivatives used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing dyes and pigments due to its stability and solubility enhancements provided by the hydrobromide salt .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Key observations include:

Reagent/ConditionsProduct FormedOutcomeReference
Oxidizing agents (e.g., H2_2O2_2, peracids)Thiazole sulfoxides or sulfonesPartial oxidation preserves the amino group; full oxidation modifies ring electronics
  • Mechanistic Insight : Oxidation occurs at the sulfur atom in the thiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). These derivatives are critical for modulating biological activity and solubility.

Reduction Reactions

The amino-thiazole moiety participates in reduction processes:

Reagent/ConditionsTarget SiteOutcomeReference
Catalytic hydrogenation (H2_2, Pd/C)Thiazole ring or ester groupSelective reduction of C=N bonds or ester hydrolysis
  • Notable Example : Reduction of the thiazole ring’s C=N bond generates dihydrothiazole derivatives, altering the compound’s aromaticity and reactivity.

Esterification and Transesterification

The methyl ester group undergoes facile substitution or exchange:

Reaction TypeConditionsProductYieldReference
TransesterificationMethanol-d4_4, room temperatured3_3-methyl ester derivative12%
Ester hydrolysisAqueous K2_2CO3_3, refluxCarboxylic acid derivative19%
  • Key Finding : Transesterification with methanol-d4_4 during recrystallization produces a solid solution of ethyl and d3_3-methyl esters, confirmed via crystallography .

Nucleophilic Substitution

The amino group participates in coupling reactions:

ReagentConditionsProductApplicationReference
α-Bromo propanoic acid derivativesEthanol, refluxThiazole-propanoate hybridsPrecursor for bioactive molecules
Acyl chloridesDCM, room temperatureAmide-functionalized thiazolesAntimicrobial agents
  • Example Synthesis : Reaction with 1-(4-methylpyridin-2-yl)thiourea yields 2-aminothiazole derivatives via Hantzsch thiazole synthesis .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent/ConditionsProductYieldReference
Polyphosphoric acid, 120°C2,3-Dihydroquinolin-4(1H)-one71–88%
  • Structural Impact : Cyclization enhances rigidity and π-conjugation, improving binding to biological targets .

Biological Interaction Mechanisms

While not a classical reaction, the compound modulates biochemical pathways via:

  • Thiazole-Amino Interactions : Binds to enzyme active sites (e.g., Mycobacterium abscessus targets) through hydrogen bonding and π-stacking .

  • Ester Hydrolysis : In vivo conversion to carboxylic acid enhances solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiazole precursors and propanoate derivatives. For example, thiazole rings can be formed via cyclization of thioamide intermediates with α-haloketones under reflux conditions in solvents like ethanol or acetone. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr . Critical parameters include reaction temperature (e.g., 80°C for aryl aldehyde condensations), stoichiometric ratios of reactants, and purification via recrystallization (e.g., using methanol or propanol) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying the thiazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and methyl/propanoate groups (δ 1.5–3.5 ppm). The amine proton (NH2) typically appears as a broad singlet .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with thiazole cleavage .
  • IR Spectroscopy : Identifies key functional groups, such as C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed via:

  • Elemental Analysis : Comparing calculated vs. experimental C, H, N, S percentages (deviation <0.3% indicates high purity) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities .
  • Melting Point Analysis : Sharp melting ranges (e.g., 178–180°C) correlate with crystalline purity .

Advanced Research Questions

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • UCSF Chimera : Visualizes molecular docking poses and hydrogen-bonding interactions between the thiazole ring and target proteins (e.g., enzymes). The "Multiscale" extension aids in simulating large assemblies .
  • Molecular Dynamics (MD) : Software like GROMACS or AMBER predicts stability of the hydrobromide salt in aqueous environments, focusing on solvation effects and ionic interactions .

Q. How do structural modifications to the thiazole ring impact the compound’s bioactivity?

  • Methodological Answer : Substituents on the thiazole ring (e.g., halogenation, methyl groups) alter electronic properties and steric effects. For example:

  • Antimicrobial Activity : Bromine or chlorine atoms at the 4-position enhance lipophilicity, improving membrane penetration (see MIC values for derivatives in ).
  • Antimycobacterial Activity : Aryl groups at the 5-position (e.g., phenyl, cinnamoyl) increase π-π stacking with mycobacterial enzyme active sites .
    • Experimental Design : Use SAR (Structure-Activity Relationship) studies with controlled variations (e.g., 3e vs. 3f in ) and assay against standardized microbial strains.

Q. What crystallographic insights reveal the compound’s stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data (e.g., monoclinic P21/c space group) show:

  • Hydrogen Bonding : N-H···N and C-H···O dimers stabilize the lattice (e.g., bond lengths ~2.8–3.0 Å) .
  • Packing Efficiency : Unit cell parameters (a, b, c, β) correlate with melting points and solubility. For example, dense packing in derivatives with Z′ > 1 reduces solubility in polar solvents .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size) across studies .
  • Dose-Response Curves : Validate discrepancies using IC50/EC50 values under standardized protocols (e.g., CLSI guidelines).
  • Structural Reanalysis : Confirm compound identity via NMR and MS if conflicting bioactivity arises (e.g., isomerization or degradation products) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide

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